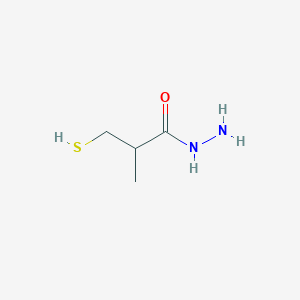
3-Mercapto-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-2-methylpropanehydrazide is an organic compound that contains both a thiol group (-SH) and a hydrazide group (-NH-NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-methylpropanehydrazide typically involves the reaction of 3-mercapto-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Mercapto-2-methylpropanoic acid+Hydrazine→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to obtain the compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercapto-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides
Reduction: Amines
Substitution: Alkylated thiols
Aplicaciones Científicas De Investigación
3-Mercapto-2-methylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Mercapto-2-methylpropanehydrazide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydrazide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Mercapto-2-methylpropanoic acid
- 3-Mercapto-2-methylpentan-1-ol
- 3-Mercapto-1,2,4-triazole derivatives
Uniqueness
3-Mercapto-2-methylpropanehydrazide is unique due to the presence of both thiol and hydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C4H10N2OS |
|---|---|
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
2-methyl-3-sulfanylpropanehydrazide |
InChI |
InChI=1S/C4H10N2OS/c1-3(2-8)4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7) |
Clave InChI |
JJIGRTDWGXYMSE-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



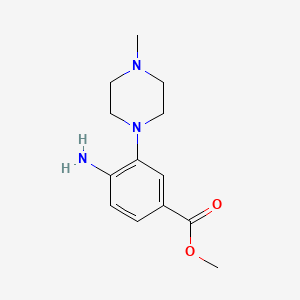
![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)

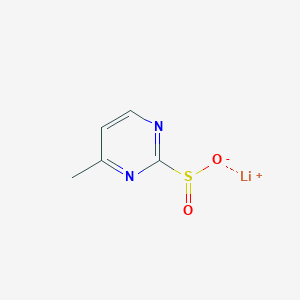
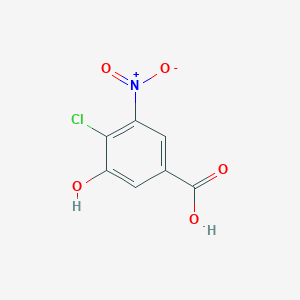
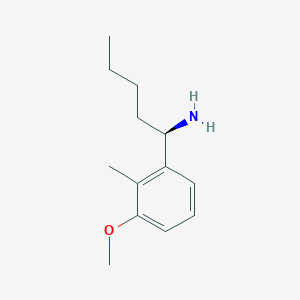
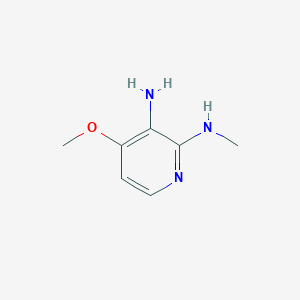



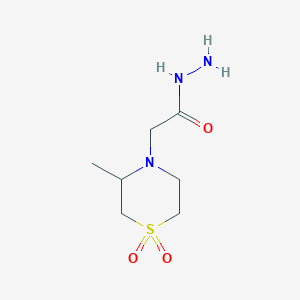

![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
